(3-Bromo-4-ethoxyphenyl)methanamine
Overview
Description
Compounds like “(3-Bromo-4-ethoxyphenyl)methanamine” belong to the class of organic compounds known as aniline and substituted anilines . They are aromatic compounds containing an aniline moiety, which consists of a phenyl group substituted at one carbon by an amino group.
Molecular Structure Analysis
The molecular structure of “(3-Bromo-4-ethoxyphenyl)methanamine” would consist of a benzene ring (phenyl group) substituted with a bromo group at the 3-position, an ethoxy group at the 4-position, and a methanamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Bromo-4-ethoxyphenyl)methanamine” would depend on its specific structure. For example, as an aromatic amine, it would likely be a solid at room temperature, and it would likely be soluble in organic solvents .Scientific Research Applications
Medicine: Antiviral and Anticancer Research
“(3-Bromo-4-ethoxyphenyl)methanamine” shows promise in the field of medicine, particularly in the development of antiviral and anticancer agents. Indole derivatives, which share a similar structural motif, have been found to possess a range of biological activities including antiviral and anticancer properties . This suggests that “(3-Bromo-4-ethoxyphenyl)methanamine” could be a valuable precursor in synthesizing new compounds with potential therapeutic applications.
properties
IUPAC Name |
(3-bromo-4-ethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJGEXMMVGNKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-ethoxyphenyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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